molecular formula C15H13FN4O B11789538 4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11789538
M. Wt: 284.29 g/mol
InChI Key: BHPXBSYAHRCSEM-UHFFFAOYSA-N
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Description

4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a triazole ring, a fluorophenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactionsThe final step often involves the attachment of the phenol group through a coupling reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group enhances the compound’s binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
  • 4-(3-(Amino(4-bromophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
  • 4-(3-(Amino(4-methylphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

Uniqueness

4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom enhances the compound’s chemical stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

4-[5-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C15H13FN4O/c16-11-5-1-9(2-6-11)13(17)15-18-14(19-20-15)10-3-7-12(21)8-4-10/h1-8,13,21H,17H2,(H,18,19,20)

InChI Key

BHPXBSYAHRCSEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)O

Origin of Product

United States

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